Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate chemical structure and properties
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate chemical structure and properties
An In-Depth Technical Guide to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate for Chemical Research and Development
Introduction
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a keto-ester, a class of organic molecules featuring both a ketone and an ester functional group. Its structure, characterized by a butyrate chain attached to a 3,4-dimethylphenyl (o-xylenyl) ring via a ketone, makes it a valuable intermediate in organic synthesis. While specific, direct research into its biological applications is not extensively documented, its chemical architecture is analogous to other 4-aryl-4-oxobutanoates that are recognized as important scaffolds in medicinal chemistry. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthesis protocol, characterization data, and a discussion of its potential applications based on structure-activity relationships observed in related compounds.
PART 1: Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is identified by a unique set of chemical descriptors.
Chemical Structure:

Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | [] |
| CAS Number | 175394-01-1 | [][2] |
| Molecular Formula | C₁₄H₁₈O₃ | [2] |
| Molecular Weight | 234.29 g/mol | [2] |
| InChI Key | UXLMZKLDVOQALH-UHFFFAOYSA-N | [] |
| Canonical SMILES | CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |[] |
While specific experimentally determined physicochemical data for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is limited in publicly accessible literature, properties can be estimated or inferred from closely related isomers. The data for the 3,5-dimethylphenyl isomer is provided below for reference.
Table 2: Physicochemical Properties
| Property | Value (for 3,5-dimethylphenyl isomer) | Reference |
|---|---|---|
| Boiling Point | 361.9 °C at 760 mmHg | [3] |
| Density | 1.05 g/cm³ | [3] |
| Flash Point | 158.8 °C | [3] |
| Refractive Index | 1.505 | [3] |
| LogP | 2.83 | [3] |
| Topological Polar Surface Area | 43.4 Ų |[4] |
PART 2: Synthesis and Characterization
From an application scientist's perspective, a reliable and reproducible synthetic route is paramount. The most logical and field-proven approach for synthesizing 4-aryl-4-oxobutanoic esters is a two-step process: a Friedel-Crafts acylation followed by a Fischer esterification. This method is widely applicable and provides good yields for analogous compounds.[5][6]
Proposed Synthetic Workflow
The synthesis begins with the reaction of a substituted benzene, in this case, 1,2-dimethylbenzene (o-xylene), with succinic anhydride. This is followed by the esterification of the resulting carboxylic acid intermediate.
Experimental Protocols
The following protocols are self-validating, providing clear checkpoints and rationales for each step.
Protocol 1: Synthesis of 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid (Intermediate)
This procedure is an adaptation of the standard Friedel-Crafts acylation used for similar substrates.[6]
-
Rationale: This reaction creates the carbon-carbon bond between the aromatic ring and the butyric acid chain. Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the succinic anhydride for electrophilic aromatic substitution. The reaction is performed at a low temperature to control regioselectivity.
-
Materials:
-
1,2-Dimethylbenzene (o-xylene)
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or Dichloromethane (solvent)
-
5% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
-
Procedure:
-
Equip a dry three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Add o-xylene (1.0 eq) and the chosen solvent (e.g., dichloromethane) to the flask.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Carefully add anhydrous AlCl₃ (2.2 eq) in portions, ensuring the temperature remains below 10 °C. The formation of a slurry is expected.
-
Add succinic anhydride (1.0 eq) portion-wise to the stirred suspension.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours, then at room temperature for an additional 4-6 hours, monitoring progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl (approx. 3-4 eq). This hydrolyzes the aluminum complexes and quenches the reaction.
-
If dichloromethane was used, separate the organic layer. Extract the aqueous layer with additional dichloromethane (3x).
-
Combine the organic extracts, wash with water, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid, 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid, can be purified by recrystallization.[7]
-
Protocol 2: Synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate (Final Product)
This protocol employs the Fischer esterification method.
-
Rationale: This acid-catalyzed reaction converts the carboxylic acid intermediate into its corresponding ethyl ester. Using a large excess of ethanol drives the equilibrium towards the product, and a strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Materials:
-
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid (from Step 1)
-
Absolute ethanol (EtOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
In a round-bottom flask, dissolve the acid intermediate (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
The product can be purified further by column chromatography on silica gel if necessary.
-
Spectroscopic Characterization
Expected ¹H-NMR (Proton NMR) Data (in CDCl₃):
-
~ 7.7 ppm (d, 1H): Aromatic proton ortho to the carbonyl group.
-
~ 7.6 ppm (s, 1H): Aromatic proton between the two methyl groups.
-
~ 7.2 ppm (d, 1H): Aromatic proton meta to the carbonyl group.
-
~ 4.1 ppm (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.
-
~ 3.2 ppm (t, 2H): Methylene protons adjacent to the ketone (-C(=O)-CH₂-).
-
~ 2.7 ppm (t, 2H): Methylene protons adjacent to the ester (-CH₂-C(=O)O-).
-
~ 2.3 ppm (s, 6H): Two aromatic methyl groups (-CH₃).
-
~ 1.2 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.
Expected ¹³C-NMR (Carbon NMR) Data (in CDCl₃):
-
~ 198 ppm: Ketone carbonyl carbon.
-
~ 173 ppm: Ester carbonyl carbon.
-
~ 142 ppm, 137 ppm, 135 ppm, 129 ppm, 128 ppm, 126 ppm: Aromatic carbons.
-
~ 61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).
-
~ 33 ppm: Methylene carbon adjacent to the ketone.
-
~ 29 ppm: Methylene carbon adjacent to the ester.
-
~ 20 ppm: Two aromatic methyl carbons.
-
~ 14 ppm: Methyl carbon of the ethyl ester.
Expected IR (Infrared) Spectroscopy Data:
-
~ 1735 cm⁻¹: Strong C=O stretch (ester).
-
~ 1685 cm⁻¹: Strong C=O stretch (aryl ketone).
-
~ 3000-2850 cm⁻¹: C-H stretches (aliphatic).
-
~ 1600, 1450 cm⁻¹: C=C stretches (aromatic ring).
-
~ 1250-1100 cm⁻¹: C-O stretch (ester).
Expected Mass Spectrometry (MS) Data:
-
Molecular Ion (M⁺): m/z = 234.12.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and cleavage yielding the 3,4-dimethylbenzoyl cation (m/z = 133).
PART 3: Potential Applications and Biological Context
Primary Role as a Synthetic Intermediate
The primary and most immediate application for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is as a versatile intermediate in multi-step organic synthesis. The presence of two distinct carbonyl groups (a ketone and an ester) at different positions allows for selective chemical transformations. For instance, the ketone can undergo reactions like reduction, reductive amination, or Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to an amide, often with orthogonal reactivity. This dual functionality makes it a valuable building block for constructing more complex molecular architectures, including pharmaceutical agents. Similar structures are known intermediates in the synthesis of cardiovascular drugs.[12]
Scaffold for Medicinal Chemistry Exploration
While this specific molecule may not have documented biological activity, the broader class of 4-aryl-4-oxobutanoates has attracted interest in drug discovery.[13] Research on analogous compounds suggests potential for:
-
Anticancer Activity: The aryl keto-ester motif is present in compounds that have been shown to inhibit tumor cell proliferation and induce apoptosis.[13]
-
Antimicrobial Activity: Various derivatives of related scaffolds have demonstrated inhibitory effects against a range of microbial pathogens.[13]
The structure of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate serves as a starting point for developing a library of derivatives to probe these potential activities through Structure-Activity Relationship (SAR) studies.
PART 4: Safety and Handling
Trustworthiness in practice means prioritizing safety. There is no specific toxicological or safety data available for Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate in standard databases.[4][14] Therefore, it must be handled with the precautions appropriate for a chemical of unknown toxicity.
-
General Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
For general guidance, the No Observed Adverse Effect Level (NOAEL) for a simple related ester, ethyl butyrate, was determined to be high in animal studies, suggesting low systemic toxicity for that specific compound.[15] However, this data should not be directly extrapolated and serves only as a very general reference for simple esters.
-
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate is a well-defined chemical entity whose primary value lies in its potential as a synthetic intermediate. Its dual carbonyl functionality provides a platform for diverse chemical modifications. Based on the established biological activities of analogous compounds, this molecule and its derivatives represent a promising, yet underexplored, scaffold for medicinal chemistry research, particularly in the fields of oncology and antimicrobials. The robust and scalable synthesis outlined in this guide provides a clear pathway for researchers to access this compound and unlock its potential in drug discovery and materials science.
References
-
RIFM. RIFM fragrance ingredient safety assessment, ethyl butyrate, CAS registry number 105-54-4. (2022). [Link]
-
PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972. [Link]
-
PrepChem.com. Synthesis of ethyl 4-(4-aminophenyl)-4-oxobutyrate. [Link]
-
ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
ResearchGate. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5- carboxylate: a DFT Study. [Link]
- Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. [Link]
Sources
- 2. 175394-01-1|Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate|BLDpharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 316972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. echemi.com [echemi.com]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
